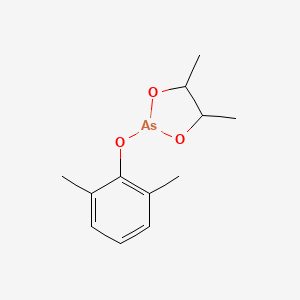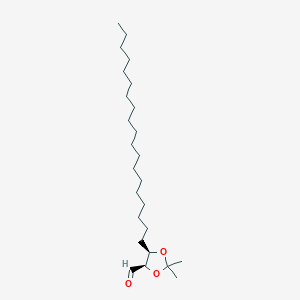
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a long nonadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde typically involves the formation of the dioxolane ring followed by the introduction of the nonadecyl chain. One common method involves the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxolane ring. The nonadecyl chain can be introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dioxolane ring can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions involving the dioxolane ring.
Major Products
Oxidation: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carboxylic acid.
Reduction: Formation of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-methanol.
Substitution: Various substituted dioxolane derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol: Similar structure but with hydroxyl groups instead of the nonadecyl chain.
(4R,5R)-2,2-dimethyl-5-(benzyloxymethyl)-1,3-dioxolane-4-carbaldehyde: Contains a benzyloxymethyl group instead of the nonadecyl chain.
Uniqueness
The presence of the long nonadecyl chain in (4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde distinguishes it from other similar compounds. This unique feature may impart specific physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
918867-18-2 |
|---|---|
Formule moléculaire |
C25H48O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(4R,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C25H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(22-26)28-25(2,3)27-23/h22-24H,4-21H2,1-3H3/t23-,24+/m1/s1 |
Clé InChI |
XAPBVUIIVLPHMG-RPWUZVMVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)C=O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1C(OC(O1)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
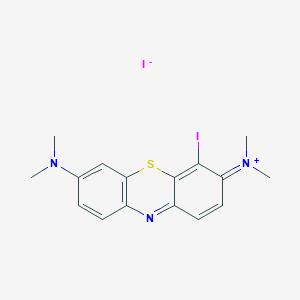
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
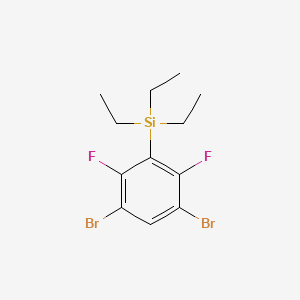
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
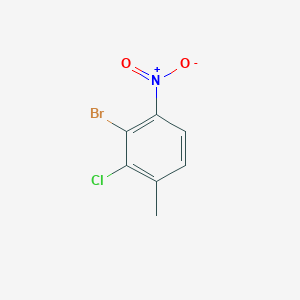
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

![1-Phenyl-3-[2-(propylsulfanyl)anilino]but-2-en-1-one](/img/structure/B12612158.png)
